molecular formula C8H16O2 B3055608 2-Propoxy-tetrahydropyran CAS No. 6581-64-2

2-Propoxy-tetrahydropyran

Cat. No. B3055608
CAS RN: 6581-64-2
M. Wt: 144.21 g/mol
InChI Key: FSQXTURTITWAAE-UHFFFAOYSA-N
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Description

2-Propoxy-tetrahydropyran is a chemical compound with the formula C8H16O2 and a molecular weight of 144.2114 . It is also known by its IUPAC name, 2-Propoxytetrahydro-2H-pyran .


Molecular Structure Analysis

The molecular structure of 2-Propoxy-tetrahydropyran consists of a six-membered ring containing one oxygen atom and five carbon atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Propoxy-tetrahydropyran has a density of 0.9±0.1 g/cm3, a boiling point of 175.9±8.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.5±3.0 kJ/mol, a flash point of 50.3±18.0 °C, and an index of refraction of 1.434 .

Scientific Research Applications

Synthesis and Chemistry

  • Synthetic Building Blocks : 2-Propoxy-tetrahydropyran is significant in the synthesis of complex organic molecules. Studies demonstrate its role in constructing tetrahydropyrans, a common structural motif in many natural products and synthetic therapeutic molecules (Avery et al., 2005). Additionally, it serves as a versatile building unit in natural product synthesis (Hesek et al., 2008).

  • Organic Synthesis Methodologies : Innovative methods for creating tetrahydropyrans, like using base-catalyzed rearrangements and intramolecular oxa-Michael additions, highlight the significance of 2-Propoxy-tetrahydropyran (Chakraborty et al., 2003). Research also focuses on synthesis techniques like catalytic hydrogenation and ring-closing strategies, essential for producing diverse tetrahydropyran structures (Bowen et al., 2022).

  • Chemical Scale-Up and Industrial Applications : The compound plays a role in chemical scale-up processes. For instance, the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol from ethyl (S)(−)-lactate demonstrates its potential in fine chemical manufacturing (Donners et al., 2002).

Catalysis and Material Science

  • Catalysis in Organic Reactions : Its role in catalysis is highlighted in the synthesis of cyclic ethers, where it is used in tandem with ruthenium-catalyzed redox isomerization (Trost et al., 2009). The Prins cyclization process also utilizes this compound for creating structures with analgesic and anti-inflammatory properties (Štekrová et al., 2015).

  • Material Science Applications : In material science, 2-Propoxy-tetrahydropyran is used in controlling TiO2 growth on surfaces, showcasing its relevance in nanotechnology and surface engineering (Kim, 2010).

Biological and Medicinal Chemistry

  • Natural Product Synthesis : This compound is integral in the synthesis of natural products like centrolobine, which have potential biological activities (Xie et al., 2012). It is also used in creating complex structures like neopeltolide, a marine macrolide with significant biological properties (Fuwa, 2016).

  • Pharmacophore Development : Its application extends to the development of pharmacophores, as seen in the synthesis of herboxidiene, a compound targeting the spliceosome for potential cancer therapy (Lagisetti et al., 2014).

Safety and Hazards

2-Propoxy-tetrahydropyran is a highly flammable liquid and vapor, which can cause skin and eye irritation as well as respiratory irritation . It forms peroxides on contact with air, which can pose an explosion hazard if stored in an uninhibited condition .

Future Directions

While specific future directions for 2-Propoxy-tetrahydropyran are not mentioned in the available resources, tetrahydropyrans are a class of compounds that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that future research may continue to explore new synthesis methods and potential applications for these compounds.

properties

IUPAC Name

2-propoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-6-9-8-5-3-4-7-10-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQXTURTITWAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334874
Record name 2-Propoxy-tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxytetrahydro-2H-pyran

CAS RN

6581-64-2
Record name 2-Propoxy-tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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